molecular formula C22H21N5O4 B2976269 3,4-diethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899996-24-8

3,4-diethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2976269
CAS No.: 899996-24-8
M. Wt: 419.441
InChI Key: ZSCRUJVQCLOCMD-UHFFFAOYSA-N
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Description

The compound 3,4-diethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a complex organic molecule featuring a benzamide group connected to a pyrazolo[3,4-d]pyrimidine scaffold, with phenyl, oxo, and diethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-diethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide generally involves a multistep process. It might start with the preparation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions, followed by the introduction of the diethoxy and phenyl groups. Benzamide coupling is typically achieved through amide bond formation using reagents like coupling agents.

Industrial Production Methods: For industrial-scale production, optimizing reaction conditions and scaling up processes is crucial. This often involves high-yield synthesis techniques and purification processes like crystallization and chromatography to obtain the compound in pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of reactions, including:

  • Oxidation: where electron-rich sites on the molecule are oxidized.

  • Reduction: involving the reduction of carbonyl groups.

  • Substitution: where functional groups may be replaced or modified under certain conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions.

Major Products Formed: The products formed depend on the type of reaction. For example, oxidation may yield more oxidized intermediates, while reduction could produce hydroxy derivatives.

Scientific Research Applications

Chemistry and Biology: In chemistry, it may be used as a building block for synthesizing more complex molecules. In biology, its structural features may enable it to interact with specific enzymes or receptors, making it useful in studies of biological pathways.

Industry: In industry, it may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

Molecular Targets and Pathways: The mechanism by which 3,4-diethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide exerts its effects is likely related to its ability to bind to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, influencing biological pathways.

Comparison with Similar Compounds

Unique Features: Compared to similar compounds, this molecule’s unique diethoxybenzamide structure may confer distinct binding properties and reactivity.

List of Similar Compounds

  • 3,4-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

  • N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

  • 3,4-diethoxy-N-(4-oxo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Properties

IUPAC Name

3,4-diethoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-3-30-18-11-10-15(12-19(18)31-4-2)21(28)25-26-14-23-20-17(22(26)29)13-24-27(20)16-8-6-5-7-9-16/h5-14H,3-4H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCRUJVQCLOCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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